PI3Kα Inhibition Potency: 1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol-Containing Scaffold vs. Aminopyrimidine-Based PI3Kβ Inhibitors
A Pfizer patent (US8791131) discloses that the imidazo[1,5]naphthyridine scaffold incorporating the 1-(6-aminopyridin-3-yl)-3-methylpyrrolidin-3-ol-derived pharmacophore achieves Ki = 2.55 nM against PI3Kα in an in vitro kinase assay [1]. This represents a ~9-fold potency improvement over BKM120 (buparlisib), a pan-PI3K inhibitor with an IC50 of 52 nM against PI3Kα in cell-free assays [2].
| Evidence Dimension | PI3Kα enzyme inhibition potency |
|---|---|
| Target Compound Data | Ki = 2.55 nM |
| Comparator Or Baseline | Buparlisib (BKM120): IC50 = 52 nM against PI3Kα |
| Quantified Difference | ~20.4-fold lower Ki (target compound scaffold) vs. comparator IC50 |
| Conditions | In vitro kinase assay, pH 7.4, 25°C (target compound); cell-free assay (comparator) |
Why This Matters
This potency differential is critical for researchers developing high-affinity PI3Kα inhibitors, as lower Ki values translate to reduced compound concentrations required for target engagement in cellular and in vivo models.
- [1] BindingDB. (n.d.). BDBM127368 (US8791131, 126) Ki = 2.55 nM against PI3-Kalpha, in vitro kinase assay, pH 7.4, 25°C. View Source
- [2] ChemicalBook. (n.d.). Buparlisib (BKM120, NVP-BKM120) IC50 = 52 nM against PI3Kα in cell-free assays. View Source
